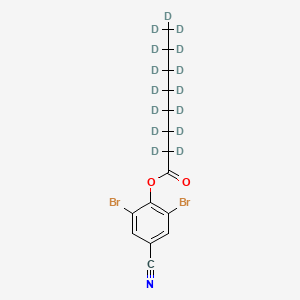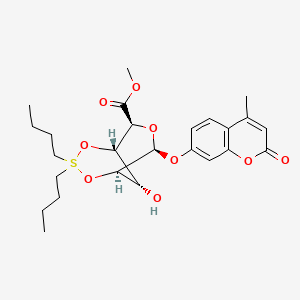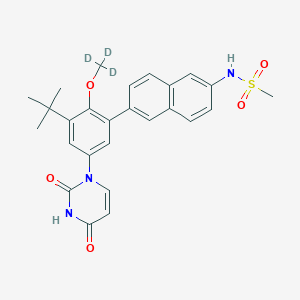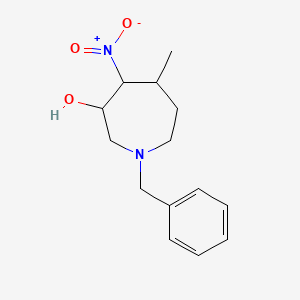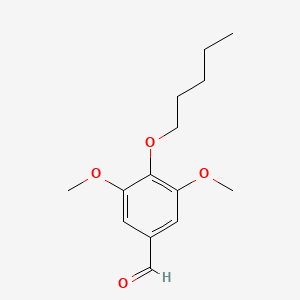
3,5-dimethoxy-4-(pentyloxy)Benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methoxy groups at the 3 and 5 positions and a pentyloxy group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with a suitable pentyloxy reagent. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3,5-Dimethoxy-4-(pentyloxy)benzoic acid.
Reduction: 3,5-Dimethoxy-4-(pentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The methoxy and pentyloxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxybenzaldehyde: Lacks the pentyloxy group, making it less lipophilic and potentially less active in certain biological contexts.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a pentyloxy group, which can significantly alter its reactivity and biological activity
Uniqueness
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and may confer distinct chemical and biological properties. This structural feature can influence its reactivity in synthetic applications and its behavior in biological systems, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3,5-dimethoxy-4-pentoxybenzaldehyde |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-18-14-12(16-2)8-11(10-15)9-13(14)17-3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
RETVFMBRHIGZRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






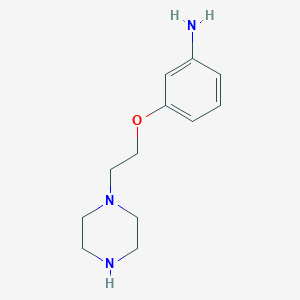
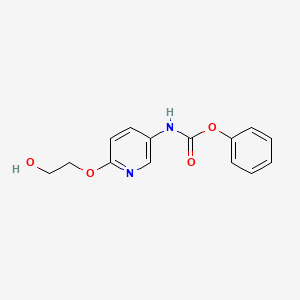
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
